molecular formula C18H14N4O B15159582 2-Amino-4-methyl-6-phenylpyrimido[5,4-c]quinolin-5-one

2-Amino-4-methyl-6-phenylpyrimido[5,4-c]quinolin-5-one

Cat. No.: B15159582
M. Wt: 302.3 g/mol
InChI Key: IEJZLYDTBCVIPN-UHFFFAOYSA-N
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Description

2-Amino-4-methyl-6-phenylpyrimido[5,4-c]quinolin-5-one is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This compound is part of the pyrimido[5,4-c]quinoline family, which is known for its potential therapeutic applications, particularly in the treatment of cancer and other diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methyl-6-phenylpyrimido[5,4-c]quinolin-5-one typically involves multi-component reactions. One common method includes the reaction of aromatic aldehydes, 2-hydroxy-1,4-naphthoquinone, and 6-aminouracil derivatives in an ionic liquid medium at elevated temperatures . Another approach involves the use of ammonium thiocyanate in refluxing glacial acetic acid to produce thiourea derivatives, which are then further reacted to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methyl-6-phenylpyrimido[5,4-c]quinolin-5-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce dihydroquinoline compounds.

Scientific Research Applications

2-Amino-4-methyl-6-phenylpyrimido[5,4-c]quinolin-5-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-methyl-6-phenylpyrimido[5,4-c]quinolin-5-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for therapeutic applications.

Properties

Molecular Formula

C18H14N4O

Molecular Weight

302.3 g/mol

IUPAC Name

2-amino-4-methyl-6-phenylpyrimido[5,4-c]quinolin-5-one

InChI

InChI=1S/C18H14N4O/c1-11-15-16(21-18(19)20-11)13-9-5-6-10-14(13)22(17(15)23)12-7-3-2-4-8-12/h2-10H,1H3,(H2,19,20,21)

InChI Key

IEJZLYDTBCVIPN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)N)C3=CC=CC=C3N(C2=O)C4=CC=CC=C4

Origin of Product

United States

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